molecular formula C18H21ClN2O4 B2783441 2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide CAS No. 1223171-35-4

2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide

Cat. No.: B2783441
CAS No.: 1223171-35-4
M. Wt: 364.83
InChI Key: WRKQTSAXZUQGPP-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane to form 2-chloro-4-methoxypyridine . This intermediate can then be further reacted with appropriate reagents to introduce the carboxamide group and other substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets 2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-12(21-18(22)14-6-7-20-17(19)11-14)13-4-5-15(16(10-13)24-3)25-9-8-23-2/h4-7,10-12H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKQTSAXZUQGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)OC)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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